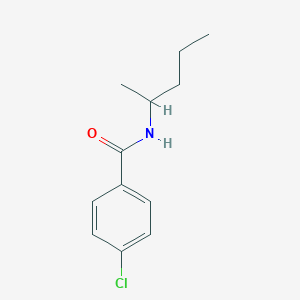
4-chloro-N-pentan-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-pentan-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB13 and is a selective antagonist of the cannabinoid receptor type 2 (CB2).
Mécanisme D'action
CB13 acts as a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells and has been shown to play a role in inflammation and immune response. CB13 binds to the CB2 receptor and inhibits its activation, leading to a decrease in inflammation and immune response.
Effets Biochimiques Et Physiologiques
CB13 has been shown to have anti-inflammatory effects both in vitro and in vivo. It has also been shown to have analgesic effects in animal models of pain. Additionally, CB13 has been shown to have neuroprotective effects, as it has been shown to protect against oxidative stress and apoptosis in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CB13 is its selectivity for the CB2 receptor, which allows for targeted inhibition of inflammation and immune response. However, one limitation of CB13 is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on CB13. One area of interest is the potential use of CB13 in the treatment of cancer, as it has been shown to inhibit tumor growth. Additionally, further research is needed to determine the optimal dosing and administration of CB13 for therapeutic use. Finally, there is a need for more research on the safety and toxicity of CB13 in humans.
Méthodes De Synthèse
The synthesis of CB13 involves the reaction of 4-chlorobenzoyl chloride with 2-amino-pentane in the presence of a base. The reaction yields 4-chloro-N-pentan-2-ylbenzamide as a white solid. This method has been optimized to produce high yields of CB13 with high purity.
Applications De Recherche Scientifique
CB13 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. CB13 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in vitro and in vivo. Additionally, CB13 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
7461-45-2 |
|---|---|
Nom du produit |
4-chloro-N-pentan-2-ylbenzamide |
Formule moléculaire |
C12H16ClNO |
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
4-chloro-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H16ClNO/c1-3-4-9(2)14-12(15)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
JQFSPJVRVRSMOP-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CCCC(C)NC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



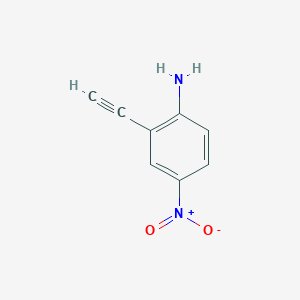
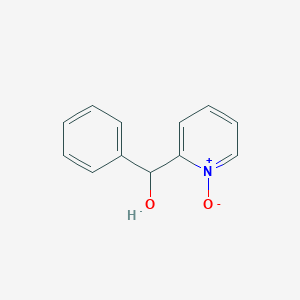
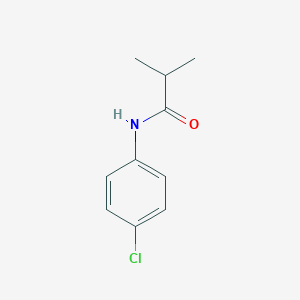
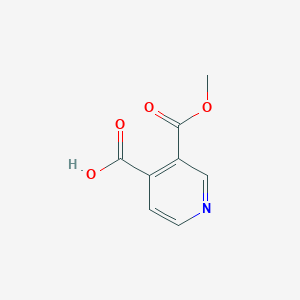
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
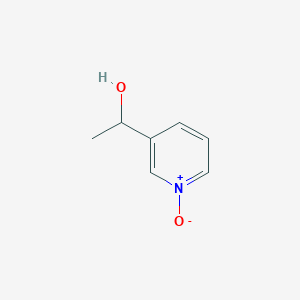
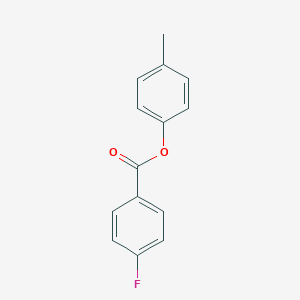
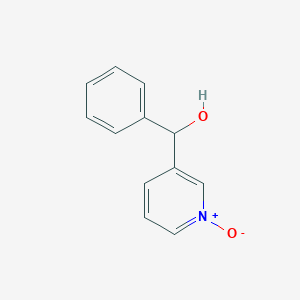
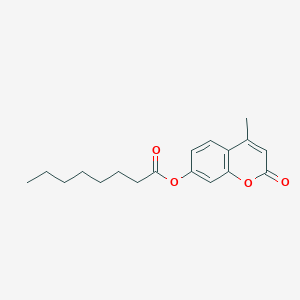
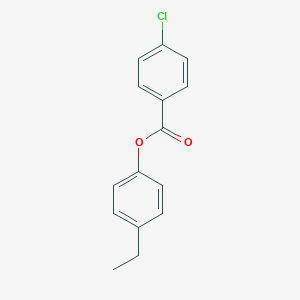
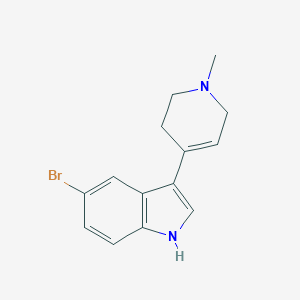
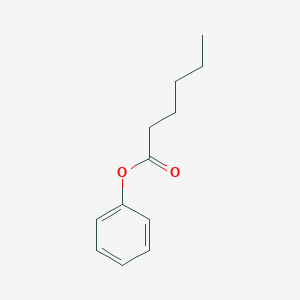
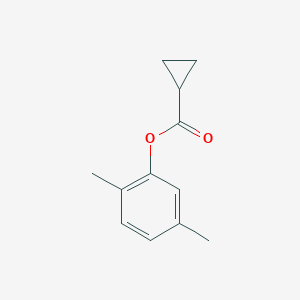
![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)